(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
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Description
“(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C11H16ClN3OS . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 90%, and the product appeared as a white powder . The synthesis process involved several steps, including the reaction of the starting materials, quenching with aqueous HCl, and separation of the organic layer .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO . This indicates that the molecule contains a pyrimidine ring with a chlorine atom and a methylthio group attached, as well as a piperidine ring with a methanol group attached .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . Its 1H NMR and 13C NMR spectra have been reported, providing detailed information about its atomic-level structure .Scientific Research Applications
Structural and Electronic Properties
One application of related compounds is in the study of their structural and electronic properties. For instance, compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol have been analyzed using X-ray diffraction and ab initio molecular-orbital calculations to understand their crystal structures and electronic behavior (Georges et al., 1989).
Corrosion Inhibition
Piperidine derivatives have been investigated for their ability to inhibit corrosion. In one study, compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide were explored for their effectiveness in protecting iron against corrosion using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Anticancer Activity
Some piperidine-containing pyrimidine derivatives have shown potential anticancer properties. Compounds like 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated for their anticancer activity against specific cancer cell lines (Gaonkar et al., 2018).
Antibacterial Activity
Another application is in the field of antibacterial activity. Piperidine derivatives such as those synthesized in the study by Merugu, Ramesh, and Sreenivasulu (2010) were assessed for their effectiveness against bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Protein Kinase Inhibition
Piperazinyl analogues of certain pyrimidin-4-yl compounds have been explored for their potential as protein kinase inhibitors, contributing to the development of treatments for various diseases (Russell et al., 2015).
properties
IUPAC Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)6-10(14-11)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJOKFMNTMKPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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